molecular formula C12H10F2N2O2S B5398007 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide

Cat. No.: B5398007
M. Wt: 284.28 g/mol
InChI Key: FOJZQAIGGAIYQJ-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is a chemical compound characterized by the presence of fluorine atoms at the 2 and 5 positions of the benzene ring, a pyridin-3-ylmethyl group attached to the nitrogen atom, and a sulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide typically involves the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity and specificity by forming strong hydrogen bonds and electrostatic interactions. The sulfonamide group can act as a hydrogen bond donor or acceptor, further stabilizing the interaction with the target .

Comparison with Similar Compounds

Similar Compounds

  • 2,5-difluoro-N-(pyridin-3-ylmethyl)aniline
  • 2,5-difluoro-N-(pyridin-3-ylmethyl)benzamide
  • 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonyl chloride

Uniqueness

Compared to similar compounds, 2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide is unique due to the presence of both fluorine atoms and the sulfonamide group, which confer distinct electronic properties and reactivity. This combination makes it particularly valuable in medicinal chemistry for designing molecules with enhanced binding affinity and specificity .

Properties

IUPAC Name

2,5-difluoro-N-(pyridin-3-ylmethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10F2N2O2S/c13-10-3-4-11(14)12(6-10)19(17,18)16-8-9-2-1-5-15-7-9/h1-7,16H,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FOJZQAIGGAIYQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNS(=O)(=O)C2=C(C=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10F2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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